
3-Cyclopropylimidazolidin-4-one
Overview
Description
“3-Cyclopropylimidazolidin-4-one” is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to an imidazolidin-4-one ring . The exact structure can be found in the referenced databases .
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 279.5±33.0 °C, and its predicted density is 1.271±0.06 g/cm3 . The pKa value is predicted to be 6.56±0.20 .
Scientific Research Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
3-Cyclopropylimidazolidin-4-one derivatives, such as 2,3-diaryl-1,3-thiazolidin-4-one, have shown significant promise as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have been effective in inhibiting HIV-1 replication at nanomolar concentrations with minimal cytotoxicity. This efficacy is backed by continuous structure-activity relationship (SAR) analysis and molecular modeling, highlighting their potential in HIV treatment (Tian et al., 2012).
Synthesis and Biological Evaluation
The synthesis of novel pseudonucleosides bearing a thiazolidin-4-one moiety, closely related to this compound, has been explored. These compounds demonstrate potential antitumor activity and inhibitory actions against glycosidases and HIV reverse transcriptase (Chen et al., 2009).
Anti-bacterial Applications
Thiazolidin-4-ones, structurally similar to this compound, have been synthesized using nano-MoO3 and shown significant anti-bacterial activity against pathogens like Salmonella typhi and Klebsiella pneumoniae. This highlights their potential as synthons for bioactive small molecules in anti-bacterial research (Kumar et al., 2016).
Molecular Docking and Computational Studies
3-Phenyl-2-thioxoimidazolidin-4-one derivatives, related to this compound, have been synthesized and characterized. Molecular docking studies have been utilized to predict the binding interactions of these compounds with the Estrogen Receptor, providing insights for potential applications in breast cancer treatment (Vanitha et al., 2021).
Properties
IUPAC Name |
3-cyclopropylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-7-4-8(6)5-1-2-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZOQJARQDYAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


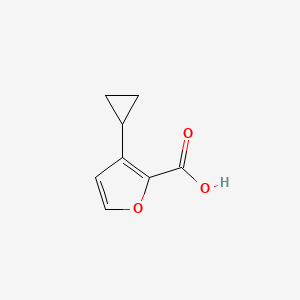

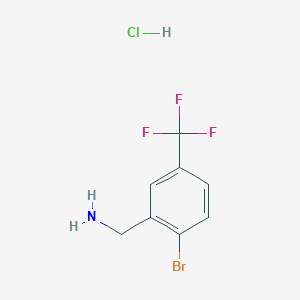

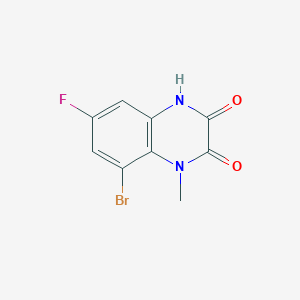

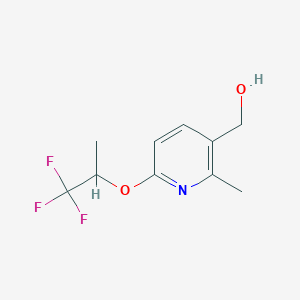
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)


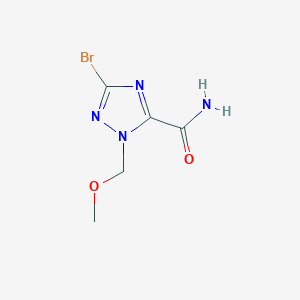
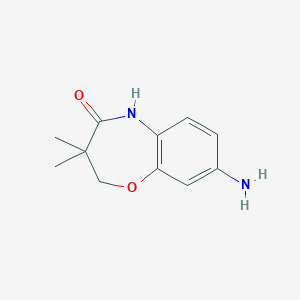
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
